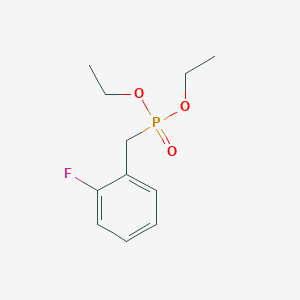

Diethyl 2-Fluorobenzylphosphonate

説明

Structure

3D Structure

特性

IUPAC Name |

1-(diethoxyphosphorylmethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIMXNFVVHBLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Diethyl 2-Fluorobenzylphosphonate

An In-depth Technical Guide to Diethyl 2-Fluorobenzylphosphonate

This guide provides a comprehensive technical overview of Diethyl 2-Fluorobenzylphosphonate (CAS 6226-51-3), a key organophosphonate reagent. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and applications, with a focus on its role in modern organic chemistry and medicinal research.

Diethyl 2-Fluorobenzylphosphonate is an organophosphorus compound distinguished by a phosphonate group attached to a benzyl moiety bearing a fluorine atom at the ortho-position. Organophosphonates are a critical class of molecules in medicinal chemistry, often serving as stable mimics of natural phosphates.[1][2] The phosphonate group's resistance to enzymatic hydrolysis enhances metabolic stability, a desirable trait for therapeutic candidates.[1]

The presence of the 2-fluoro substituent is particularly noteworthy. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes Diethyl 2-Fluorobenzylphosphonate a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and antimicrobials.[3]

Its primary utility in synthetic chemistry lies in its role as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds.[4][5]

Physicochemical and Spectroscopic Properties

The fundamental properties of Diethyl 2-Fluorobenzylphosphonate are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 63909-54-6 |

| Molecular Formula | C₁₁H₁₆FO₃P |

| Molecular Weight | 246.22 g/mol |

| Physical Form | Solid or liquid |

| Purity | Typically ≥95% |

| Storage | Sealed in a dry, well-ventilated area at room temperature. |

Spectroscopic Data

While comprehensive, peer-reviewed spectral data for Diethyl 2-Fluorobenzylphosphonate is not extensively published, the expected spectral characteristics can be inferred from related compounds like Diethyl Benzylphosphonate.[6][7] The analysis of phosphorus-containing compounds via NMR is characterized by the splitting of adjacent ¹H and ¹³C signals due to coupling with the ¹⁰⁰% abundant ³¹P nucleus.[8]

| Spectrum | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethoxy protons (triplet and quartet), a doublet for the benzylic methylene protons (CH₂) due to coupling with phosphorus, and multiplets for the aromatic protons. |

| ¹³C NMR | Resonances for the ethoxy carbons, a benzylic carbon signal split into a doublet by the phosphorus atom, and signals for the aromatic carbons, some of which will exhibit C-P and C-F coupling.[8] |

| ³¹P NMR | A single resonance, typically in the range of δ 17-26 ppm (relative to H₃PO₄), is expected for this class of compounds.[6] |

| Mass Spec (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Synthesis: The Michaelis-Arbuzov Reaction

The most direct and widely used method for synthesizing diethyl benzylphosphonates is the Michaelis-Arbuzov reaction.[9] This robust reaction involves the nucleophilic attack of a trialkyl phosphite (in this case, triethyl phosphite) on an alkyl halide (2-fluorobenzyl halide).

The reaction proceeds through a quasi-phosphonium salt intermediate. The subsequent dealkylation, where the halide anion attacks one of the ethyl groups of the phosphite, yields the stable diethyl phosphonate product and a volatile ethyl halide byproduct. The choice of the benzyl halide influences the reaction rate, with reactivity following the order I > Br > Cl.[9]

Caption: Michaelis-Arbuzov synthesis of Diethyl 2-Fluorobenzylphosphonate.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

This protocol describes a general procedure for the synthesis of Diethyl 2-Fluorobenzylphosphonate.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 2-fluorobenzyl bromide (1.0 equivalent). The system should be under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Add an excess of triethyl phosphite (typically 1.5 to 2.0 equivalents). The reaction can be performed neat (without solvent) or in a high-boiling anhydrous solvent such as toluene.[9] Using an excess of triethyl phosphite helps to drive the reaction to completion.

-

Heating: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain this temperature for several hours (4-24 hours), monitoring the reaction progress by TLC or GC.[9]

-

Work-up: Once the reaction is complete, allow the mixture to cool to ambient temperature.

-

Purification: Remove the volatile ethyl bromide byproduct and excess triethyl phosphite by vacuum distillation. The desired Diethyl 2-Fluorobenzylphosphonate can then be purified by further fractional distillation under high vacuum to yield the final product.[9]

-

Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Reactivity and Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The premier application of Diethyl 2-Fluorobenzylphosphonate is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of alkene synthesis, valued for its reliability and stereocontrol.[4][10] It offers significant advantages over the classical Wittig reaction, including the high nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate byproduct.[5][11]

The HWE reaction begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom using a suitable base (e.g., NaH, NaHMDS) to form a stabilized carbanion.[4] This carbanion then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate undergoes elimination to form an alkene, typically with a strong preference for the thermodynamically more stable (E)-isomer.[4][5]

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Stereoselectivity in the HWE Reaction

While the standard HWE reaction strongly favors (E)-alkene formation, achieving (Z)-selectivity is also crucial for the synthesis of complex molecules. The Still-Gennari modification addresses this by using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in conjunction with strong, non-coordinating bases like KHMDS with 18-crown-6.[12] This modification kinetically favors the formation of the (Z)-alkene.[12]

Experimental Protocol: General HWE Olefination

This protocol provides a generalized procedure for using Diethyl 2-Fluorobenzylphosphonate in an HWE reaction.

-

Anion Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend a strong base like sodium hydride (NaH, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF, DME).

-

Phosphonate Addition: Cool the suspension to 0 °C and add a solution of Diethyl 2-Fluorobenzylphosphonate (1.0 equivalent) in the same anhydrous solvent dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.

-

Carbonyl Addition: Cool the resulting carbanion solution to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching and Extraction: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired alkene.

Applications in Drug Development and Medicinal Chemistry

The structural motifs within Diethyl 2-Fluorobenzylphosphonate make it a compound of high interest for drug discovery.

-

Antimicrobial Agents: Substituted benzylphosphonates have demonstrated promising antimicrobial activity.[13][14] Research suggests that these compounds may induce oxidative stress in bacterial cells, leading to DNA damage and cell death.[3] The 2-fluoro substitution in Diethyl 2-Fluorobenzylphosphonate can potentially enhance this activity by modifying its electronic properties and cell membrane permeability.[3]

-

Enzyme Inhibition: The phosphonate group is a well-established bioisostere of the phosphate group.[2] Its tetrahedral geometry and negative charge mimic natural phosphates, but its P-C bond is resistant to hydrolysis by phosphatases. This makes it an ideal scaffold for designing inhibitors of enzymes that process phosphate-containing substrates, such as kinases and proteases.

-

Metabolic Stability: The introduction of fluorine into drug candidates is a common strategy to block metabolic oxidation at that position, thereby increasing the drug's half-life and bioavailability.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling Diethyl 2-Fluorobenzylphosphonate.

-

Hazard Identification: The compound is classified as an irritant. GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338).

-

-

Storage: Keep containers tightly closed and stored in a dry, cool, and well-ventilated place.

Conclusion

Diethyl 2-Fluorobenzylphosphonate is a versatile and valuable reagent for the modern organic chemist and drug discovery scientist. Its utility in the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons reaction is well-established. Furthermore, its structural features—a hydrolytically stable phosphonate group and a strategically placed fluorine atom—provide a strong rationale for its use as a scaffold in the design of new therapeutic agents. This guide has provided a technical foundation for its properties, synthesis, and applications, empowering researchers to leverage this important compound in their scientific endeavors.

References

-

The First Synthesis of Diethyl α,α-Chlorofluorobenzylphosphonates. (n.d.). Arkivoc. [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem. (n.d.). PubChem. [Link]

-

Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20). YouTube. [Link]

-

preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - MDPI. (2021, May 25). MDPI. [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC. (2022, October 13). PMC. [Link]

-

Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC. (2022, October 21). PMC. [Link]

-

Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PubMed. (2022, October 13). PubMed. [Link]

-

Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd.. [Link]

-

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - Frontiers. (n.d.). Frontiers. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rsc.org [rsc.org]

- 7. diethyl benzylphosphonate(1080-32-6) 13C NMR [m.chemicalbook.com]

- 8. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Diethyl 2-Fluorobenzylphosphonate in Modern Medicinal Chemistry: A Technical Guide

This guide provides an in-depth exploration of Diethyl 2-Fluorobenzylphosphonate, a versatile reagent whose strategic importance in medicinal chemistry is underscored by the unique interplay of its constituent functional groups. We will delve into its synthesis, core applications, and the underlying chemical principles that make it a valuable tool for drug discovery professionals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical tools to address complex therapeutic challenges.

Introduction: The Architectural Significance of Diethyl 2-Fluorobenzylphosphonate

At its core, Diethyl 2-Fluorobenzylphosphonate (DE2FBP) is more than a simple organophosphorus compound. Its structure is a deliberate convergence of two key features prized in medicinal chemistry: a fluorinated aromatic ring and a phosphonate ester. The strategic placement of a fluorine atom at the ortho position of the benzyl group profoundly influences the molecule's electronic and conformational properties. Fluorine's high electronegativity can modulate the pKa of nearby functionalities, alter metabolic stability by blocking sites of enzymatic oxidation, and enhance binding affinity to target proteins through unique electronic interactions.[1][2]

Simultaneously, the diethyl phosphonate moiety serves as a stable and versatile functional group. Phosphonates are renowned as non-hydrolyzable isosteres of phosphate groups, making them invaluable for designing inhibitors of enzymes that process phosphorylated substrates, such as kinases and phosphatases.[3][4] Their ability to mimic the tetrahedral transition states of hydrolysis reactions also positions them as potent inhibitors of hydrolases like proteases.[5] The combination of these two features in a single, synthetically accessible molecule makes DE2FBP a powerful building block for constructing complex and biologically active compounds.

Table 1: Physicochemical Properties of Diethyl 2-Fluorobenzylphosphonate and Related Analogs

| Compound | CAS Number | Molecular Weight ( g/mol ) | Form | Key Properties |

| Diethyl 2-Fluorobenzylphosphonate | 63909-54-6 | 246.22 | Liquid or Solid | Ortho-fluoro substitution influences steric and electronic environment.[6][7] |

| Diethyl 4-Fluorobenzylphosphonate | 63909-58-0 | 246.22 | Liquid | Para-fluoro substitution primarily impacts electronic properties.[8] |

| Diethyl Benzylphosphonate | 1080-32-6 | 228.22 | Liquid | Non-fluorinated parent compound for baseline comparison. |

Synthesis of Diethyl 2-Fluorobenzylphosphonate: The Michaelis-Arbuzov Reaction

The most common and efficient method for preparing benzylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide—in this case, 2-fluorobenzyl bromide or chloride.[9][10] The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation to yield the stable pentavalent phosphonate ester.

The reaction is typically performed at elevated temperatures and can be catalyzed by Lewis acids or, in some variations, conducted under solvent-free conditions.[10][11] The primary advantage of this method is its reliability and the straightforward formation of the robust carbon-phosphorus bond.[9]

Caption: Synthetic workflow for Diethyl 2-Fluorobenzylphosphonate via the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

-

Materials: 2-Fluorobenzyl bromide, Triethyl phosphite, anhydrous Toluene (optional), Nitrogen or Argon gas supply.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-fluorobenzyl bromide (1.0 equivalent). Anhydrous toluene can be added as a solvent to aid in temperature control.[5]

-

Add triethyl phosphite (1.1 to 1.5 equivalents) to the flask.

-

Heat the reaction mixture under a nitrogen atmosphere to reflux (typically 120-160°C).[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to complete.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove any low-boiling byproducts (e.g., ethyl bromide) and excess triethyl phosphite under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Diethyl 2-Fluorobenzylphosphonate.

-

Core Applications in Medicinal Chemistry

Olefin Synthesis via the Horner-Wadsworth-Emmons (HWE) Reaction

A cornerstone application of DE2FBP is its use in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction provides a highly reliable and stereoselective method for synthesizing alkenes, particularly with a strong preference for the (E)-isomer when reacting with aldehydes.[12][13] The process begins with the deprotonation of the phosphonate at the benzylic carbon using a strong base (e.g., NaH, BuLi) to form a stabilized phosphonate carbanion. This carbanion then acts as a potent nucleophile, attacking an aldehyde or ketone to form an oxaphosphetane intermediate, which subsequently collapses to yield the alkene and a water-soluble phosphate byproduct.[14]

The HWE reaction is superior to the classical Wittig reaction in several respects: the phosphonate carbanion is more nucleophilic, and the dialkyl phosphate byproduct is easily removed by aqueous extraction, simplifying purification.[13] This makes it an invaluable tool for synthesizing stilbene derivatives and other complex molecules containing a carbon-carbon double bond, many of which are important pharmacophores in anticancer and antioxidant drug discovery.[15][16][17]

Caption: The two-stage mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

Experimental Protocol: (E)-Stilbene Synthesis via HWE Reaction

-

Materials: Diethyl 2-Fluorobenzylphosphonate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Benzaldehyde (or other desired aldehyde), Saturated aqueous NH₄Cl solution.

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of Diethyl 2-Fluorobenzylphosphonate (1.0 equivalent) in anhydrous THF to the suspension.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the carbanion.

-

Cool the resulting carbanion solution back to 0°C and add a solution of the desired aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired (E)-stilbene derivative.

-

Bioisosteric Replacement and Enzyme Inhibition

The phosphonate group is a classic bioisostere for phosphate and carboxylate moieties.[3][4] Replacing a metabolically labile phosphate ester with a stable phosphonate can dramatically improve a drug candidate's pharmacokinetic profile by preventing hydrolysis by phosphatases. The ortho-fluorine atom on the benzyl ring further enhances this stability by shielding the benzylic position from oxidative metabolism.

Furthermore, phosphonates are excellent transition-state analogs for enzymes that catalyze hydrolysis reactions, such as proteases and phosphatases. The tetrahedral geometry of the phosphonate group mimics the high-energy tetrahedral intermediate formed during peptide or phosphate ester cleavage.[5] By incorporating the DE2FBP scaffold into a larger molecule designed to fit an enzyme's active site, researchers can create potent and selective competitive inhibitors. The 2-fluoro substituent can be used to fine-tune binding interactions within the active site, potentially increasing potency and selectivity.[18]

Caption: Phosphonates as stable mimics of tetrahedral transition states for enzyme inhibition.

Future Perspectives

The utility of Diethyl 2-Fluorobenzylphosphonate in medicinal chemistry is poised to grow. Its application in fragment-based drug discovery allows for the introduction of a fluorinated aromatic and a phosphate-mimicking group in a single, synthetically tractable fragment. As our understanding of fluorine's role in drug-protein interactions deepens, the ability to strategically place a fluorine atom in the ortho position provides a powerful tool for optimizing lead compounds.[1][2] The continued development of novel synthetic methods will further expand the accessibility and application of this and related fluorinated phosphonates in the creation of next-generation therapeutics.

References

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

-

Richardson, R. M., & Wiemer, D. F. (n.d.). Diethyl Benzylphosphonate. Organic Syntheses Procedure. Retrieved February 19, 2026, from [Link]

-

Wagner, S., Accorsi, M., & Rademann, J. (2017). Benzyl Mono-P-Fluorophosphonate and Benzyl Penta-P-Fluorophosphate Anions Are Physiologically Stable Phosphotyrosine Mimetics and Inhibitors of Protein Tyrosine Phosphatases. Chemistry (Weinheim an der Bergstrasse, Germany), 23(61), 15387–15395. [Link]

-

Al-Badri, Z. M., & Ali, A. M. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3338. [Link]

-

Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers in Chemistry, 4, 31. [Link]

-

Wang, Y., Qin, J., & Li, Y. (2022). Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides. Molecules (Basel, Switzerland), 27(24), 8758. [Link]

-

Michaelis-Arbuzov Phosphonate Synthesis. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Schertl, P. (2012). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. Retrieved February 19, 2026, from [Link]

-

Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

- Kumar, S., & Singh, A. (2024). Synthesis, In silico Study and Cytotoxicity Evaluation of Some Newly Synthesized Stilbene Derivatives. Asian Journal of Chemistry, 36(7), 1839-1844.

-

Ren, H., & Chen, C. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Retrieved February 19, 2026, from [Link]

- El-Emam, R. A., & El-Sattar, N. E. A. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 1(2), 199-213.

- Kumar, A., & Rawat, A. (2016). Synthetic approaches toward stilbenes and their related structures. Medicinal Chemistry Research, 25(8), 1489-1510.

- Romero, I., et al. (2015). Synthesis of Stilbene Derivatives: A Comparative Study of their Antioxidant Activities.

-

Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. (n.d.). Bentham Science Publisher. Retrieved February 19, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (n.d.). Scilit. Retrieved February 19, 2026, from [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diethyl 2-Fluorobenzylphosphonate | 63909-54-6 [sigmaaldrich.com]

- 7. Diethyl 2-Fluorobenzylphosphonate | 63909-54-6 [sigmaaldrich.com]

- 8. Diethyl 4-fluorobenzylphosphonate 97 63909-58-0 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Wittig-Horner Reaction [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Benzyl Mono-P-Fluorophosphonate and Benzyl Penta-P-Fluorophosphate Anions Are Physiologically Stable Phosphotyrosine Mimetics and Inhibitors of Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorinated Horner-Wadsworth-Emmons Reagents: Synthesis, Stereocontrol, and Application

Foreword: The Strategic Value of Fluorine in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the introduction of fluorine into organic molecules is a transformative strategy. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the development of robust synthetic methodologies for the precise installation of fluorinated motifs is of paramount importance.

Among the arsenal of olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability, operational simplicity, and the stereochemical control it offers.[3][4] This guide provides an in-depth exploration of fluorinated HWE reagents, a critical class of compounds that merge the strategic advantages of fluorine with the synthetic power of the HWE reaction. We will delve into the core principles, examine the reagents that enable the synthesis of mono-, di-, and trifluoromethylated alkenes, and provide field-proven insights into achieving desired stereochemical outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for the synthesis of novel fluorinated molecules.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The HWE reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[5] Its advantages over the classical Wittig reaction are significant: the phosphonate-stabilized carbanions are generally more nucleophilic, and the water-soluble phosphate byproducts are easily removed, simplifying product purification.[3][6]

The reaction proceeds through a well-understood pathway:

-

Deprotonation: A base abstracts the acidic proton alpha to the phosphonate and an electron-withdrawing group (EWG), generating a phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone in a rate-limiting step, forming a betaine-like intermediate.

-

Oxaphosphetane Formation & Elimination: This intermediate cyclizes to form a four-membered oxaphosphetane ring, which then fragments to yield the target alkene and a dialkyl phosphate salt.[3][7]

The stereochemical outcome of the standard HWE reaction is typically biased towards the thermodynamically more stable (E)-alkene. This selectivity arises from the reversibility of the initial addition and the equilibration of the intermediates, which favors the pathway leading to the trans-product.

Figure 1: General workflow of the Horner-Wadsworth-Emmons reaction.

Engineering Stereoselectivity: The Still-Gennari Modification

While the classical HWE reaction reliably produces (E)-alkenes, the synthesis of (Z)-alkenes often requires a different strategic approach. The most powerful and widely adopted method for achieving this is the Still-Gennari modification .[8]

The key insight behind this modification is to kinetically control the reaction, preventing the equilibration that leads to the thermodynamic (E)-product. This is achieved by altering the electronic properties of the phosphonate reagent.

Causality Behind Z-Selectivity: The Still-Gennari modification employs phosphonates with highly electron-withdrawing ester groups, most commonly bis(2,2,2-trifluoroethyl) (TFEP) esters.[9] These electron-withdrawing groups have two critical effects:

-

Increased Acidity: They increase the acidity of the α-proton, allowing for deprotonation under milder conditions.

-

Destabilization of the Intermediate: They destabilize the oxaphosphetane intermediate, accelerating its collapse to the alkene. This rapid, irreversible elimination traps the kinetic product.

Under these conditions, the reaction favors a transition state that minimizes steric interactions, which leads to the (Z)-alkene. The protocol requires the use of strong, non-nucleophilic bases with dissociated cations, such as potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (18-crown-6), typically in THF at low temperatures (-78 °C).[8]

Figure 2: Logical relationship for achieving Z-selectivity via the Still-Gennari modification.

Recent advancements have introduced new reagents, such as those with bis(1,1,1,3,3,3-hexafluoroisopropyl) groups, that can achieve even higher Z-selectivity, sometimes with simpler bases like sodium hydride (NaH) and at more convenient temperatures.[10][11]

A Compendium of Fluorinated HWE Reagents

The utility of the fluorinated HWE reaction lies in the diverse array of reagents available for introducing specific fluorinated motifs.

Reagents for Monofluoroalkene Synthesis

The synthesis of monofluoroalkenes is of particular interest, as the fluoroalkene moiety is a well-regarded peptide bond isostere, mimicking the geometry and dipole moment of an amide bond while being resistant to hydrolysis.[1][12] The key reagents are α-fluoro-α-carboalkoxy-phosphonates.

-

Reagent: Diethyl (or ditrifluoroethyl) 2-fluoro-2-phosphonoacetate.

-

Application: Reacts with aldehydes and ketones to produce α-fluoro-α,β-unsaturated esters.

-

Stereoselectivity: Controlling the E/Z selectivity can be challenging and is highly dependent on the substrate and reaction conditions.[13] The use of Still-Gennari type reagents (e.g., bis(2,2,2-trifluoroethyl) esters) generally provides access to the (Z)-isomers.

Reagents for Difluoroalkene Synthesis

The gem-difluoromethylene group (CF₂) is another valuable functional group in medicinal chemistry, often serving as a non-hydrolyzable mimic of a ketone or ester carbonyl group.

-

Reagent: Diethyl difluoromethylphosphonate and its derivatives.

-

Application: These reagents are used to synthesize gem-difluoroalkenes. The reaction often involves active methylene compounds reacting with a difluoromethylenephosphonate precursor.[14]

-

Expert Insight: The electronic nature of gem-difluoroalkenes makes them valuable building blocks for further transformations, as the fluorine atoms activate the double bond for various addition-elimination reactions.[15]

Reagents for Trifluoromethylalkene Synthesis

The trifluoromethyl (CF₃) group is one of the most common fluorine-containing substituents in pharmaceuticals, known for enhancing metabolic stability and lipophilicity. HWE reagents provide a direct route to vinyl-CF₃ structures.

-

Reagent: Diethyl 2-(trifluoromethyl)ethylphosphonate and related structures.

-

Application: Olefination of aldehydes and ketones to install a vinyl trifluoromethyl group.

-

Significance: This method provides an alternative to other trifluoromethylation strategies and is valuable for the synthesis of complex fluorinated molecules and agrochemicals.[16][17]

Table 1: Comparison of HWE Reagents and Conditions for Stereocontrol

| Reagent Type | Ester Group (R') | Typical Base/Conditions | Predominant Stereoisomer | Control Type |

| Standard HWE | Alkyl (e.g., -Et, -Me) | NaH, NaOMe / THF, RT | (E)-Alkene | Thermodynamic |

| Still-Gennari | Fluoroalkyl (-CH₂CF₃) | KHMDS, 18-crown-6 / THF, -78°C | (Z)-Alkene | Kinetic[8][9] |

| Ando | Aryl (e.g., -Ph) | KHMDS, 18-crown-6 / THF, -78°C | (Z)-Alkene | Kinetic[9][10] |

| Modified Still | Fluoroalkyl (-CH(CF₃)₂) | NaH / THF, 0°C to RT | (Z)-Alkene (High Selectivity) | Kinetic[10][11] |

Field-Proven Experimental Protocols

The successful application of these reagents requires meticulous attention to experimental detail. The following protocols are presented as self-validating systems, incorporating best practices for achieving high yield and selectivity.

Protocol 1: Standard (E)-Selective Synthesis of a Monofluoroalkene

This protocol describes a typical procedure for an (E)-selective olefination using a standard diethyl phosphonate reagent.

Objective: Synthesize (E)-ethyl 2-fluoro-3-phenylacrylate from benzaldehyde and ethyl 2-fluoro-2-(diethoxyphosphoryl)acetate.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL).

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C (ice bath).

-

Phosphonate Addition: Slowly add a solution of ethyl 2-fluoro-2-(diethoxyphosphoryl)acetate (1.0 eq.) in anhydrous THF (5 mL) to the NaH suspension via a syringe. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Carbonyl Addition: Add a solution of benzaldehyde (1.1 eq.) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the (E)-alkene as the major product.

Protocol 2: Still-Gennari (Z)-Selective Synthesis of an α,β-Unsaturated Ester

This protocol demonstrates the specific conditions required to achieve high (Z)-selectivity.

Objective: Synthesize (Z)-ethyl cinnamate from benzaldehyde and ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Reagent Preparation: Dissolve ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.0 eq.) and 18-crown-6 (1.1 eq.) in anhydrous THF (15 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add potassium hexamethyldisilazide (KHMDS, 1.0 M solution in THF, 1.05 eq.) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

-

Aldehyde Addition: Slowly add a pre-cooled (-78 °C) solution of benzaldehyde (1.1 eq.) in anhydrous THF (5 mL) to the reaction mixture.

-

Reaction: Stir the reaction at -78 °C for 3-4 hours. The progress can be monitored by TLC (quenching a small aliquot with saturated NH₄Cl before spotting).

-

Workup and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product should show high (Z)-selectivity by ¹H NMR analysis. Purify by flash chromatography to isolate the pure (Z)-isomer.

Conclusion and Future Perspectives

Fluorinated Horner-Wadsworth-Emmons reagents are indispensable tools for the modern synthetic chemist. They provide a direct and stereocontrolled pathway to valuable fluoroalkenes that are central to the design of next-generation pharmaceuticals, agrochemicals, and advanced materials.[4][12] The evolution from standard (E)-selective protocols to the highly refined (Z)-selective Still-Gennari modification and its successors demonstrates the power of mechanistic understanding to solve complex synthetic challenges.[8][10][11]

Future research in this field will likely focus on developing catalytic and even more stereoselective versions of these reactions, expanding the substrate scope, and designing novel fluorinated phosphonates that operate under greener and more economical conditions. As our ability to precisely manipulate the placement of fluorine atoms grows, so too will the impact of these powerful reagents on science and technology.

References

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

-

Serafin, K., et al. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry. Available at: [Link]

-

Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Semantic Scholar. Available at: [Link]

-

Janicki, I., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. ResearchGate. Available at: [Link]

-

Eustace, S. J., et al. (2002). Synthesis of activated alkenes bearing the difluoromethylenephosphonate group: a range of building blocks for the synthesis of secondary difluorophosphonates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Janicki, I., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC. Available at: [Link]

-

Scite.ai. Still–Gennari Olefination and its Applications in Organic Synthesis. Available at: [Link]

-

Poutrel, P., et al. (2020). Stereoselective Synthesis of Terminal Monofluoroalkenes from Trifluoromethylated Alkenes. Organic Letters. Available at: [Link]

-

Organic Syntheses. Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Available at: [Link]

-

ResearchGate. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds | Request PDF. Available at: [Link]

-

Yang, M. (2014). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. KU ScholarWorks. Available at: [Link]

-

Janicki, I., et al. (2025). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry. Available at: [Link]

-

Semenova, E. N., et al. (2022). Design of organyl phosphate-based pro-drugs: comparative analysis of the antibiotic action of alkyl protecting groups with different degree of fluorination. Acta Biomedica Scientifica. Available at: [Link]

-

Technology Networks. (2017). Chemists Unlock the Potential of Fluoroalkenes. Available at: [Link]

-

Yokomatsu, T., et al. (2007). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc. Available at: [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

Krężel, H., et al. (2022). Design and Synthesis of New α-hydroxy β-fluoro/β-trifluoromethyl and Unsaturated Phosphonates from Carbohydrate-Derived Building Blocks via Pudovik and Horner–Wadsworth–Emmons Reactions. MDPI. Available at: [Link]

-

University of California, Irvine. (2013). EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Available at: [Link]

-

Dračínský, M., et al. (2019). Synthesis of fluorinated acyclic nucleoside phosphonates with 5-azacytosine base moiety. PMC. Available at: [Link]

-

Tloušt’ová, E., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PubMed. Available at: [Link]

-

Frontiers. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Available at: [Link]

-

Yang, M.-H., et al. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. ACS Publications. Available at: [Link]

-

Le, T. B., & Altman, R. A. (2020). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC. Available at: [Link]

-

Zhang, M., et al. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Available at: [Link]

-

ResearchGate. Fluorinated Phosphonates: Synthesis and Biomedical Application | Request PDF. Available at: [Link]

-

Kalek, M., & Stawinski, J. (2015). Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E‑α,β-Unsaturated β‑Boryl Nitriles. PMC. Available at: [Link]

-

Singh, R. P., & Shreeve, J. M. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journals. Available at: [Link]

-

Thenappan, A., & Burton, D. J. (1991). A Novel Intramolecular Horner-Wadsworth-Emmons Reaction: A Simple and General Route to .alpha.-Fluoro-.alpha.,.beta.-unsaturated Diesters. The Journal of Organic Chemistry. Available at: [Link]

-

Molander, G. A., & Dehmel, F. (2006). Synthesis of Unsaturated Organotrifluoroborates via Wittig and Horner−Wadsworth−Emmons Olefination. The Journal of Organic Chemistry. Available at: [Link]

-

Postigo, A., & Ferreri, C. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. Available at: [Link]

-

The Organic Chemistry Tutor. (2022). Wittig & HWE Reactions - Alkene Synthesis (IOC 39). Available at: [Link]

-

ResearchGate. (2010). (PDF) Stereoselective Synthesis of Tetrasubstituted (Z)-Alkenes from Aryl Alkyl Ketones Utilizing the Horner–Wadsworth–Emmons Reaction. Available at: [Link]

-

Zhang, W., et al. (2009). Highly Stereoselective Synthesis of Monofluoroalkenes from α‐Fluorosulfoximines and Nitrones. Angewandte Chemie. Available at: [Link]

-

PubMed. (2023). Hydrotrifluoroacetylation of Alkenes via Designer Masked Acyl Reagents. Available at: [Link]

-

Li, Y., et al. (2021). A four-component radical cascade trifluoromethylation reaction of alkenes enabled by an electron-donor–acceptor complex. Chemical Communications. Available at: [Link]

-

Leah4sci. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. Available at: [Link]

Sources

- 1. DSpace [kuscholarworks.ku.edu]

- 2. Synthesis of fluorinated acyclic nucleoside phosphonates with 5-azacytosine base moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. orgsyn.org [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. scite.ai [scite.ai]

- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 14. Synthesis of activated alkenes bearing the difluoromethylenephosphonate group: a range of building blocks for the synthesis of secondary difluorophosphonates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stereoselective Synthesis of Terminal Monofluoroalkenes from Trifluoromethylated Alkenes [organic-chemistry.org]

- 17. A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes [organic-chemistry.org]

Technical Guide: Solubility Profile & Solvent Selection for Diethyl 2-Fluorobenzylphosphonate

The following technical guide is structured to provide actionable, high-level intelligence for researchers utilizing Diethyl 2-Fluorobenzylphosphonate in organic synthesis and drug development.

Executive Summary

Diethyl 2-Fluorobenzylphosphonate (CAS 63909-54-6) is a critical organophosphorus reagent predominantly used in the Horner-Wadsworth-Emmons (HWE) olefination to synthesize fluorinated stilbenes and related pharmaceutical intermediates. Its utility relies heavily on its solubility profile, which dictates reaction kinetics, stereoselectivity (E/Z ratio), and purification efficiency.

This guide provides a definitive solubility analysis, establishing that the compound is highly soluble in polar aprotic and chlorinated solvents , moderately soluble in non-polar aromatics, and sparingly soluble in water. It includes a self-validating experimental protocol for verifying saturation limits and a solvent selection decision matrix for HWE applications.

Physicochemical Characterization

Understanding the molecular drivers of solubility requires an analysis of the compound's physical state and polarity. The molecule consists of a lipophilic fluorobenzyl moiety and a polar phosphonate ester group.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Source/Note |

| Chemical Name | Diethyl (2-fluorobenzyl)phosphonate | IUPAC |

| CAS Number | 63909-54-6 | Sigma-Aldrich [1] |

| Molecular Weight | 246.22 g/mol | Calculated |

| Physical State | Liquid (at 25°C) | Analog comparison [2] |

| Density | ~1.16 g/mL | Est.[1] based on 4-F isomer [3] |

| LogP (Predicted) | ~2.74 | Lipophilic [4] |

| Boiling Point | ~106–108 °C (1 mmHg) | Based on benzyl analog [5] |

Note: As a liquid at room temperature, "solubility" in organic solvents refers to miscibility. In solid-state contexts (low temperature), solubility limits apply.

Solubility Profile in Organic Solvents[2]

The solubility behavior of Diethyl 2-Fluorobenzylphosphonate is governed by the competition between the polar phosphoryl group (

Solvent Compatibility Matrix

Table 2: Predicted Solubility & Application Suitability

| Solvent Class | Examples | Solubility Status | Application Context |

| Polar Aprotic | THF, DMF, DMSO, Acetonitrile | Miscible | Primary Reaction Media. Excellent for stabilizing the phosphonate carbanion during HWE reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Extraction/Work-up. High solubility facilitates product isolation from aqueous byproducts. |

| Polar Protic | Ethanol, Methanol | Miscible | Avoid in HWE. Protic solvents can quench carbanions or interfere with base activity (e.g., NaH). |

| Non-Polar Aromatic | Toluene, Benzene | Miscible | Alternative Reaction Media. Used when higher reaction temperatures (>80°C) are required. |

| Aliphatic Hydrocarbons | Hexanes, Pentane | Partial / Low | Purification. Used to precipitate impurities or as a wash solvent; compound may oil out. |

| Aqueous | Water, Brine | Insoluble (<5 g/L) | Biphasic Separation. The byproduct (sodium diethyl phosphate) is water-soluble, allowing easy separation. |

Mechanistic Insight

The Phosphoryl Oxygen (

Experimental Protocol: Solubility Determination

Directive: Do not rely solely on literature values. Validate solubility for critical assays using this self-validating workflow.

Visual Polythermal Method (High-Throughput)

This method determines the "cloud point" or saturation limit if the compound solidifies at lower temperatures.

Workflow Diagram:

Figure 1: Step-wise workflow for determining solubility limits in novel solvent systems.

Protocol Steps

-

Preparation: Weigh 100 mg of Diethyl 2-Fluorobenzylphosphonate into a clear HPLC vial.

-

Addition: Add 100 µL of the target solvent (e.g., Hexane).

-

Equilibration: Vortex for 30 seconds and sonicate for 5 minutes at 25°C.

-

Observation:

-

Clear Solution: Solubility > 1000 mg/mL (Miscible).

-

Phase Separation/Cloudy: Reagent is insoluble or partially soluble.

-

-

Titration: If insoluble, continue adding solvent in 100 µL increments until clarity is achieved or volume reaches 2 mL (<50 mg/mL).

Application-Specific Solvent Selection (HWE Reaction)

The choice of solvent in the Horner-Wadsworth-Emmons reaction critically influences the stereochemical outcome (E vs Z selectivity).

Stereoselectivity Drivers

-

THF (Tetrahydrofuran): The standard solvent. Promotes the formation of the thermodynamically stable (E)-alkene (trans) by allowing equilibration of the betaine intermediate.

-

Toluene: Often increases E-selectivity due to higher reaction temperatures and distinct solvation of the cation-anion pair.

-

Still-Gennari Conditions: If Z-selectivity is required, this reagent is typically unsuitable (requires trifluoroethyl phosphonates). However, using KHMDS/18-Crown-6 in THF at -78°C can shift selectivity.

Decision Tree for Solvent Choice:

Figure 2: Decision matrix for selecting reaction solvents based on base and temperature requirements.

Safety & Handling (SDS Summary)

While Diethyl 2-Fluorobenzylphosphonate is not classified as a PBT (Persistent, Bioaccumulative, Toxic) substance, standard laboratory safety protocols must be observed.

-

Hazards:

-

Skin Irritation (H315): Avoid direct contact.

-

Eye Irritation (H319): Wear chemical safety goggles.

-

STOT SE 3 (H335): Respiratory irritation; handle in a fume hood.

-

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester groups by atmospheric moisture.

-

Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste. Do not flush into surface water [6].

References

-

PubChem. Compound Summary: Diethyl benzylphosphonate. National Library of Medicine. Available at: [Link].

-

EPA CompTox. Diethyl 2-phenylethyl phosphonate Properties. Available at: [Link].

-

ChemSrc. Diethyl benzylphosphonate Boiling Point Data. Available at: [Link].

Sources

Electronic effects of 2-fluoro group on phosphonate acidity

Title: The Electronic & Steric Modulation of Phosphonate Acidity: A Technical Guide to

Part 1: Executive Summary & Core Directive

The Bioisostere Paradox:

The replacement of the labile phosphate ester oxygen (

The

The Solution:

Introduction of fluorine at the

This guide details the electronic mechanisms, quantitative pKa landscapes, and validated synthetic protocols for generating

Part 2: Theoretical Framework & Electronic Mechanisms

The Inductive Effect (-I) and Acidity

The acidity of the phosphonic acid group is governed by the stability of its conjugate base.

-

Methylene Phosphonates (

): The alkyl group is electron-releasing (relative to oxygen), destabilizing the negative charge on the phosphonate oxygen atoms. This raises the pKa. -

-Fluorophosphonates (

The NBO (Natural Bond Orbital) Perspective

Beyond simple induction, negative hyperconjugation plays a role. The overlap between the oxygen lone pair orbitals (

Steric Mimicry

-

Van der Waals Radius: Fluorine (

) is a closer steric match to Oxygen ( -

Bond Angles: The

bond angle (

Part 3: Quantitative Landscape (Data & Visualization)

The following table summarizes the critical physicochemical differences. Note the "Goldilocks" zone of the

Table 1: Comparative Acidity and Structural Metrics

| Species | Structure | Ionic State @ pH 7.4 | Bioisosteric Fidelity | |

| Phosphate (Native) | 6.4 | Dianion (-2) | N/A (Reference) | |

| Methylene Phosphonate | 7.6 | Monoanion (-1) | Poor (Too basic) | |

| 6.8 | Mixed | Good | ||

| 5.4 | Dianion (-2) | Excellent | ||

| 7.2 | Monoanion (-1) | Weak Effect |

Note: The

-difluoro species is actually more acidic than the natural phosphate, often making it a "super-isostere" that binds tighter in positively charged active sites.

Visual 1: The Bioisostere Logic Flow

Caption: Optimization trajectory from natural phosphate to the metabolically stable and electronically tuned difluorophosphonate.

Part 4: Experimental Protocols

While early syntheses utilized toxic cadmium reagents or gaseous halogens, modern drug discovery relies on Electrophilic Fluorination using stable reagents like Selectfluor®.

Protocol A: Synthesis of -Fluoro- -ketophosphonates via Selectfluor®

Target: Creation of monofluorinated phosphonate building blocks.[1] Reference: Adapted from Chem. Commun. and J. Org. Chem. standards (See Ref 1, 5).

Reagents:

- -ketophosphonate substrate[2]

-

Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (MeCN), anhydrous

-

Sodium sulfate (

) or Molecular Sieves

Step-by-Step Workflow:

-

Preparation: Dissolve the

-ketophosphonate (1.0 equiv) in anhydrous MeCN (0.1 M concentration) under an inert atmosphere ( -

Activation: (Optional depending on substrate acidity) Add a mild base such as

(1.1 equiv) if the methylene protons are not sufficiently acidic. For highly activated -

Fluorination: Add Selectfluor® (1.2 equiv) in one portion at room temperature (25°C).

-

Monitoring: Stir the reaction mixture at reflux (80°C) or room temperature depending on kinetics. Monitor via

NMR.-

Signal Check: Look for the characteristic doublet of triplets (or doublet) in

NMR due to

-

-

Workup: Filter off the solid precipitate (Selectfluor byproduct). Concentrate the filtrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Ethyl Acetate/Hexane gradient).

Validation Criteria (Self-Check):

-

NMR: Expect a signal around -190 to -210 ppm (doublet,

-

NMR: The phosphorus signal should split into a doublet (

Protocol B: Synthesis of -Difluorophosphonates (The "Building Block" Approach)

Target: Introduction of the

Reagents:

-

Diethyl (difluoromethyl)phosphonate (Commercial or synthesized)

-

Lithium Diisopropylamide (LDA)

-

Primary Alkyl Triflate (Electrophile)

-

THF (anhydrous)[4]

Workflow:

-

Deprotonation: Cool a solution of diethyl (difluoromethyl)phosphonate in THF to -78°C. Add LDA (1.1 equiv) dropwise. Stir for 30 mins to generate the lithio-anion

. -

Coupling: Add the alkyl triflate (or iodide) dropwise at -78°C.

-

Reaction: Allow to warm to 0°C over 2 hours.

-

Quench: Quench with saturated

. -

Outcome: This yields the

ester. Hydrolysis with TMSBr (Bromotrimethylsilane) yields the free acid.

Visual 2: Synthetic Decision Tree

Caption: Decision tree for selecting the synthetic route based on the desired fluorination level.

Part 5: References

-

Synthesis and Reactions of

-Hydroxyphosphonates. (2018). PMC - NIH. Retrieved from [Link] -

The use of phosphate bioisosteres in medicinal chemistry and chemical biology. (2012). ResearchGate.[5][6] Retrieved from [Link]

-

Synthesis of

-fluorovinylphosphonates. RSC Publishing. Retrieved from [Link][5] -

Synthesis of

- and -

Synthesis of

-Fluorinated Phosphonoacetate Derivatives Using Electrophilic Fluorine Reagents. (2025). ResearchGate.[5][6] Retrieved from [Link] -

Synthesis of (

-difluoromethylene)phosphate analogues of phosphosugars. UNL Digital Commons. Retrieved from [Link] -

New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics. (2016). PubMed.[5][7] Retrieved from [Link]

-

Synthesis and Reactivity Studies of

-Difluoromethylphosphinates. PMC - NIH. Retrieved from [Link]

Sources

- 1. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Synthesis of (alpha,alpha-difluoromethylene)phosphate analogues of pho" by MariJean Eggen [digitalcommons.unl.edu]

- 4. Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phosphate Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

A Senior Application Scientist's Guide to the Synthesis of Fluorinated Stilbenes via Phosphonate-Based Pathways

Abstract: The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern drug development, enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3][4] Stilbene derivatives, known for their diverse biological activities, are prime candidates for such fluorination strategies.[5][6][7] This technical guide provides an in-depth exploration of phosphonate-based methodologies, with a primary focus on the Horner-Wadsworth-Emmons (HWE) reaction, for the stereoselective synthesis of fluorinated stilbenes. We will delve into the mechanistic underpinnings, experimental protocols, and the nuanced effects of fluorine substitution, offering a comprehensive resource for researchers in medicinal chemistry and materials science.

The Strategic Advantage of the Horner-Wadsworth-Emmons Reaction in Fluorinated Stilbene Synthesis

The olefination of carbonyl compounds is a fundamental transformation in organic synthesis. While several methods exist, the Horner-Wadsworth-Emmons (HWE) reaction has emerged as a superior strategy for the synthesis of stilbenes, particularly those bearing fluorine substituents.[6][8][9] The HWE reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene.[7][10]

The primary advantages of the HWE reaction over the classical Wittig reaction in this context are:

-

Enhanced Nucleophilicity of the Carbanion: The phosphonate-stabilized carbanion is more nucleophilic and typically more reactive than the corresponding phosphonium ylide used in the Wittig reaction.[4][10] This heightened reactivity is often beneficial when dealing with potentially less reactive fluorinated aromatic aldehydes.

-

Simplified Product Purification: A significant practical advantage of the HWE reaction is the nature of the phosphorus-containing byproduct. The dialkylphosphate salt formed is water-soluble and can be easily removed by aqueous extraction, simplifying the purification of the desired fluorinated stilbene.[7][10] In contrast, the triphenylphosphine oxide generated in the Wittig reaction is often a persistent, difficult-to-remove impurity.

-

High (E)-Stereoselectivity: The HWE reaction generally exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene (trans-stilbene).[7][10] This stereoselectivity is crucial for many biological applications of stilbenes, where specific isomers display markedly different activities.

The reaction mechanism, which dictates this stereochemical outcome, proceeds through a series of reversible and irreversible steps, ultimately favoring the anti-periplanar elimination from the most stable intermediate, leading to the (E)-alkene.

Mechanistic Pathway of the Horner-Wadsworth-Emmons Reaction

The stereochemical outcome of the HWE reaction is a direct consequence of its mechanistic pathway. The following diagram illustrates the key steps involved in the formation of a fluorinated (E)-stilbene.

Figure 1: Generalized mechanism of the Horner-Wadsworth-Emmons reaction for fluorinated stilbene synthesis.

Synthesis of Fluorinated Phosphonate Precursors

A critical aspect of any HWE-based synthesis is the accessibility of the required phosphonate reagent. Fluorinated benzyl phosphonates are typically prepared via the Michaelis-Arbuzov reaction, where a fluorinated benzyl halide is reacted with a trialkyl phosphite.

Sources

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]

- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Horner-Wadsworth-Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Horner-Wadsworth-Emmons reaction protocol using Diethyl 2-Fluorobenzylphosphonate

Application Note: High-Efficiency Synthesis of (E)-2-Fluorostilbenes via Horner-Wadsworth-Emmons Olefination

Part 1: Executive Summary

This technical guide details the protocol for utilizing Diethyl 2-Fluorobenzylphosphonate in the Horner-Wadsworth-Emmons (HWE) reaction. This reagent is a critical building block for synthesizing (E)-2-fluorostilbenes , a structural motif increasingly prevalent in medicinal chemistry due to the bioisosteric properties of fluorine and its ability to modulate metabolic stability and lipophilicity without imposing significant steric penalties.

Unlike standard Wittig reagents, this phosphonate-based protocol offers superior E-stereoselectivity, easier purification (water-soluble byproducts), and amenability to scale-up. This guide provides a self-validating experimental workflow, mechanistic insights into the ortho-fluorine effect, and troubleshooting parameters for industrial and academic applications.

Part 2: Scientific Foundation & Mechanism

The Reagent: Diethyl 2-Fluorobenzylphosphonate[1]

-

Structure: A benzylphosphonate ester with an ortho-fluorine substituent.

-

Electronic Influence: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the benzylic carbon. This increases the acidity of the

-protons ( -

Steric Influence: While fluorine is often considered an isostere of hydrogen, its Van der Waals radius (1.47 Å) is closer to oxygen. In the context of the HWE transition state, the ortho-F provides subtle steric pressure that reinforces the thermodynamic preference for the E-alkene product.

Reaction Mechanism

The reaction proceeds via the standard HWE pathway, but the stability of the intermediate is modulated by the fluorine atom:

-

Deprotonation: Base removes a benzylic proton to form a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl to form an oxyanion intermediate.

-

Cyclization: Formation of the four-membered oxaphosphetane ring.

-

Elimination: Spontaneous collapse of the ring yields the thermodynamically stable alkene and a water-soluble diethyl phosphate salt.

Caption: Mechanistic pathway of the HWE reaction using Diethyl 2-Fluorobenzylphosphonate. The elimination step is stereoselective, favoring the (E)-isomer.[1][2]

Part 3: Experimental Protocol

Materials & Reagents

-

Phosphonate: Diethyl 2-fluorobenzylphosphonate (1.1 - 1.2 equiv).

-

Electrophile: Aryl or Heteroaryl Aldehyde (1.0 equiv).

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) OR Potassium tert-butoxide (KOtBu, 1.0 M in THF).

-

Note: NaH is recommended for maximum yield; KOtBu is recommended for operational simplicity.

-

-

Solvent: Anhydrous Tetrahydrofuran (THF).[3]

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure (Standard Scale: 1.0 mmol)

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and flush with inert gas (Ar/N2).[3]

-

Base Activation (If using NaH):

-

Add NaH (48 mg, 1.2 mmol, 1.2 equiv) to the flask.

-

Optional: Wash NaH with dry pentane (2 x 2 mL) to remove mineral oil if high purity is critical.

-

Suspend NaH in anhydrous THF (3 mL). Cool to 0 °C in an ice bath.

-

-

Phosphonate Addition:

-

Dissolve Diethyl 2-fluorobenzylphosphonate (295 mg, 1.2 mmol, 1.2 equiv) in THF (1 mL).

-

Add dropwise to the base suspension at 0 °C.

-

Observation: Evolution of H2 gas (bubbling) will occur. The solution typically turns clear or slightly yellow.

-

Aging:[4][5] Stir at 0 °C for 15–30 minutes to ensure complete deprotonation.

-

-

Aldehyde Addition:

-

Dissolve the Aldehyde (1.0 mmol, 1.0 equiv) in THF (1 mL).

-

Add dropwise to the reaction mixture at 0 °C.

-

-

Reaction:

-

Allow the mixture to warm naturally to Room Temperature (20–25 °C).

-

Stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc) for disappearance of aldehyde.

-

-

Workup:

-

Purification:

-

Purify via Silica Gel Flash Chromatography.[3]

-

Eluent: Typically 0-10% EtOAc in Hexanes (product is usually non-polar).

-

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of (E)-2-fluorostilbenes.

Part 4: Optimization & Critical Parameters

Base and Solvent Screening

The choice of base significantly impacts the E/Z ratio and yield. The following data summarizes typical performance metrics for benzylphosphonate HWE reactions.

| Base | Solvent | Temp | Yield (%) | E:Z Ratio | Notes |

| NaH | THF | 0°C -> RT | 85-95 | >95:5 | Recommended. Most robust. |

| KOtBu | THF | 0°C -> RT | 80-90 | >90:10 | Faster reaction, slightly lower selectivity. |

| LiHMDS | THF | -78°C -> RT | 75-85 | >90:10 | Good for base-sensitive substrates. |

| NaOMe | MeOH | Reflux | 60-75 | >85:15 | "Classical" conditions, often lower yield. |

Troubleshooting Guide

-

Low Yield:

-

Cause: Incomplete deprotonation or wet solvent.

-

Solution: Ensure THF is distilled or from a solvent system.[8] Increase base to 1.5 equiv. Ensure the phosphonate is added slowly to avoid local heating.

-

-

Poor Stereoselectivity (High Z-isomer):

-

Cause: Kinetic control dominant or reaction quenched too early.

-

Solution: Allow the reaction to stir longer at RT. HWE with phosphonates is thermodynamically controlled; equilibration favors the E-isomer over time.

-

-

Starting Material Remains:

-

Cause: Steric hindrance of the aldehyde.[2]

-

Solution: Heat the reaction to reflux (66 °C) for 2-4 hours. The 2-F substituent is stable at these temperatures.

-

Part 5: References

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927. Link

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

-

Minami, T., & Motoyoshiya, J. (1992). Vinylphosphonates in organic synthesis. Synthesis, 1992(04), 333-349. Link

-

BenchChem. (2025).[7][8][9] Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate via Michaelis-Arbuzov Reaction.[8][9] BenchChem Application Notes. Link (Generalized protocol adapted for 2-Fluoro analog).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and Biological Evaluation of Halogenated E-Stilbenols as Promising Antiaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

High-Fidelity Synthesis of (E)-2-Fluorostilbenes via Horner-Wadsworth-Emmons Olefination

Executive Summary & Application Context

The incorporation of fluorine into stilbene scaffolds is a critical strategy in medicinal chemistry. The (E)-2-fluorostilbene moiety serves as a bioisostere for resveratrol derivatives, enhancing metabolic stability by blocking the metabolically labile ortho-position while modulating lipophilicity (LogP).

This guide details the synthesis of (E)-2-fluorostilbenes using the Horner-Wadsworth-Emmons (HWE) reaction.[1] Unlike the Wittig reaction, which often yields mixtures of E/Z isomers and produces difficult-to-remove phosphine oxide byproducts, the HWE reaction with diethyl 2-fluorobenzylphosphonate offers superior E-stereoselectivity (>95:1) and water-soluble phosphate byproducts, simplifying purification.[2]

Key Advantages of this Protocol

-

Stereocontrol: Thermodynamic control favors the thermodynamically stable trans (E) isomer.

-

Scalability: The phosphate byproduct is water-soluble, eliminating the need for difficult chromatography often associated with triphenylphosphine oxide removal in Wittig chemistry.

-

Atom Economy: Utilizes the Arbuzov rearrangement for precursor synthesis, ensuring high yield from commercially available halides.

Retrosynthetic Analysis & Workflow

The synthesis is bipartite:

-

Precursor Synthesis: Preparation of Diethyl 2-fluorobenzylphosphonate via the Michaelis-Arbuzov reaction.

-

Olefination: Coupling with aromatic aldehydes via HWE.

Figure 1: Synthetic workflow from benzyl halide to final stilbene.

Phase 1: Synthesis of Diethyl 2-Fluorobenzylphosphonate

Before the HWE coupling, the phosphonate ester must be synthesized. Commercial availability is variable; in-house synthesis via the Michaelis-Arbuzov reaction is cost-effective and robust.

Reagents

-

2-Fluorobenzyl bromide (1.0 equiv)

-

Triethyl phosphite (1.2 equiv)

-

Note: No solvent is required (Neat reaction).

Step-by-Step Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas bubbler or trap (ethyl bromide byproduct is volatile).

-

Addition: Add 2-fluorobenzyl bromide (e.g., 10 mmol, 1.89 g) to the flask. Add triethyl phosphite (12 mmol, 2.0 mL) dropwise.

-

Reaction: Heat the mixture to 120°C in an oil bath.

-

Observation: Evolution of ethyl bromide gas (bp 38°C) indicates reaction progress.

-

Duration: Stir for 4–6 hours.

-

-

Purification (Critical):

-

Remove the condenser and equip a short-path distillation head.

-

Apply high vacuum (approx. 1–2 mmHg) while heating to 80°C to remove excess triethyl phosphite.

-

The residue is the desired phosphonate (typically >95% pure by NMR).

-

Yield Expectation: 90–98% (Clear to pale yellow oil).

-

Phase 2: Horner-Wadsworth-Emmons (HWE) Olefination[1][2]

This is the stereodefining step. The ortho-fluorine atom on the benzyl ring increases the acidity of the benzylic protons (

Optimization Data: Base & Solvent Effects

The choice of base influences the E/Z ratio. Stronger bases in polar aprotic solvents favor the thermodynamic E-product.

| Entry | Base (1.2 eq) | Solvent | Temp | Yield (%) | E:Z Ratio* |

| 1 | NaH (60%) | THF | 0°C → RT | 92% | >98:2 |

| 2 | KOtBu | THF | 0°C → RT | 88% | 95:5 |

| 3 | LiHMDS | THF | -78°C | 85% | 90:10 |

| 4 | NaOH (aq) | DCM (Phase Transfer) | RT | 75% | 85:15 |

*Ratios approximated based on typical benzylic HWE outcomes [1, 2].

Detailed Protocol (Standard NaH Method)

Reagents:

-

Diethyl 2-fluorobenzylphosphonate (1.0 equiv)

-

Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

-

Anhydrous THF (0.2 M concentration relative to phosphonate)

Procedure:

-

Base Preparation:

-

In a flame-dried Schlenk flask under Argon/Nitrogen, add NaH (1.2 equiv).

-

Optional: Wash NaH with dry pentane/hexane (3x) to remove mineral oil if high purity is required immediately, though not strictly necessary for this reaction.

-